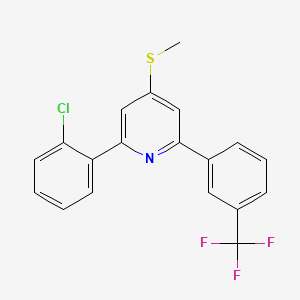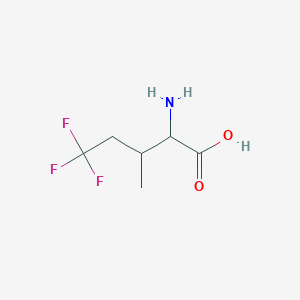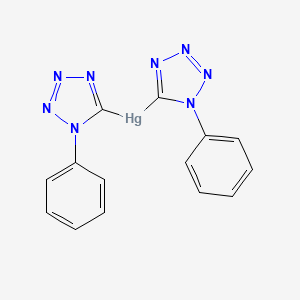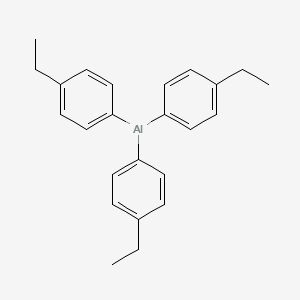
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 1,3-dioxane ring and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxane derivative. One common method is the reaction of diphenylphosphine with 1,3-dioxan-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Addition: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Addition: Electrophilic alkenes and alkynes can be used as substrates in addition reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Substitution: Alkylated or acylated phosphine derivatives.
Addition: Phosphine adducts with electrophilic alkenes or alkynes.
科学的研究の応用
Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- involves its ability to act as a nucleophile due to the presence of the phosphine group. The compound can coordinate with transition metals, forming complexes that facilitate various catalytic processes. The 1,3-dioxane ring provides steric and electronic effects that can influence the reactivity and selectivity of the compound in chemical reactions.
Similar Compounds:
Diphenylphosphine: Lacks the 1,3-dioxane ring, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups, providing different steric and electronic properties.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: Phosphine, (1,3-dioxan-2-ylmethyl)diphenyl- is unique due to the combination of the phosphine group and the 1,3-dioxane ring. This combination provides distinct steric and electronic properties, making it a valuable compound in catalysis and organic synthesis.
特性
| 121194-82-9 | |
分子式 |
C17H19O2P |
分子量 |
286.30 g/mol |
IUPAC名 |
1,3-dioxan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H19O2P/c1-3-8-15(9-4-1)20(16-10-5-2-6-11-16)14-17-18-12-7-13-19-17/h1-6,8-11,17H,7,12-14H2 |
InChIキー |
ODCTVPUILVKQQL-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)

![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)


![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)

![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
